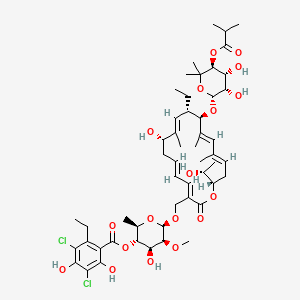

Fidaxomicin

Beschreibung

Certain bacterial enteric infections can be opportunistic infections(OIs) of HIV.

This compound is a novel macrolide antibiotic used in the treatment of diarrhea caused by Clostridioides (formerly Clostridium) difficile in adult and pediatric patients over the age of 6 months. This compound is a naturally-occurring 18-member macrocycle derived from fermentation. Because this compound contains an 18-membered lactone ring in its structure, it is referred to as a macrocyclic lactone antibiotic drug. The antibacterial activity of this compound is distinct from macrolides and rifamycins, as the bactericidal activity is time-dependent, and not concentration-dependent. This compound was the first macrocyclic lactone antibiotic with activity against C. difficile, and it displays a narrow spectrum of activity against gram-positive anaerobes. It mediates its potent bactericidal action on the bacteria by inhibiting the bacterial RNA synthase, thereby disrupting bacterial transcription. The minimum inhibitory concentration (MIC90) for this compound is four times less than that of [vancomycin], which was the primary drug of choice for C. difficile infection before the approval of this compound. Unlike vancomycin, however, this compound has a negligible effect on normal colonic microflora. The FDA initially approved this compound in May 2011 for the treatment of C. difficile-associated diarrhea in adult patients over the age of 18. Later that year in December, the drug was also approved by the European Medicine Agency. In June 2012, this compound was also granted approval by Health Canada. The approved indication of this compound was expanded by the FDA in January 2020 to include pediatric patients over the age of 6 months in the treatment population.

This compound is a Macrolide Antibacterial.

This compound is a semisynthetic macrolide antibiotic used to treat Clostridium difficile-associated diarrhea in adults. This compound has minimal systemic absorption and has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent, acute liver injury.

This compound has been reported in Actinoplanes deccanensis, Dactylosporangium aurantiacum, and Micromonospora echinospora with data available.

This compound is a narrow-spectrum, 18-membered macrolide antibiotic isolated from the actinomycete Dactylosporangium aurantiacum subsp. hamdenensis with potential antibacterial activity. Although the exact mechanism of action has yet to be fully elucidated, this compound may bind to and inhibit bacterial DNA-dependent RNA polymerase, thereby inhibiting the initiation of bacterial RNA synthesis. When orally administered, this agent is minimally absorbed into the systemic circulation, acting locally in the gastrointestinal tract. This compound appears to be active against pathogenic Gram-positive bacteria, such as clostridia, enterococci, and staphylococci, but does not appear to be active against other beneficial intestinal bacteria.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and has 4 approved indications.

A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.

has anti-infective activity; no further info available 7/2004

See also: Erythromycin (related); Sirolimus (related); Tylosin (related) ... View More ...

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGNESXIJDCBKN-UUEYKCAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74Cl2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016415 | |

| Record name | Fidaxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1058.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873857-62-6 | |

| Record name | Fidaxomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873857-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fidaxomicin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873857626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fidaxomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fidaxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIDAXOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5N076G8YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fidaxomicin's Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidaxomicin, a first-in-class macrocyclic antibiotic, represents a significant advancement in the treatment of Clostridioides difficile infection (CDI). Its narrow spectrum of activity, targeting specific Gram-positive bacteria while sparing the gut microbiota, distinguishes it from broad-spectrum antibiotics. This technical guide provides an in-depth analysis of this compound's spectrum of activity against Gram-positive bacteria, detailing its mechanism of action, in vitro efficacy, and the methodologies used for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial RNA polymerase, a critical enzyme in the transcription process.[1] Unlike rifamycins, which also target RNA polymerase, this compound acts at an earlier stage of transcription initiation.[2] It binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands.[2][3] This action effectively halts the synthesis of messenger RNA (mRNA), leading to a cessation of protein production and ultimately, bacterial cell death.[1] The specificity of this compound for certain bacterial RNA polymerases, particularly the sigma (σ) subunit which differs among bacterial species, is thought to contribute to its narrow spectrum of activity.[2][3]

The following diagram illustrates the inhibitory action of this compound on bacterial transcription:

In Vitro Spectrum of Activity

This compound demonstrates potent activity against a narrow range of Gram-positive bacteria, most notably Clostridioides difficile. Its efficacy against other Gram-positive species, such as staphylococci and enterococci, is more moderate. The following tables summarize the in vitro activity of this compound, presenting Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: In Vitro Activity of this compound against Clostridioides difficile

| Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| 1323 (combined from 8 studies) | ≤0.001–1 | - | 0.5 | [4][5][6][7][8] |

| 101 | 0.032–1 | - | - | [9] |

| - | - | 0.06 - 0.25 | 0.125 - 0.5 | [2] |

| - | 0.0078 - 2 | - | - | [3] |

Table 2: In Vitro Activity of this compound against Staphylococcus species

| Organism | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Staphylococcus aureus | - | 2–16 | 4 | 8 | [10] |

| S. aureus (including MRSA) | - | - | - | 8 | [5] |

| Coagulase-negative staphylococci (CoNS) | - | ≤0.5 to 8 | - | - | [10] |

| Staphylococcus epidermidis | - | 1–4 | - | - | [2] |

| Staphylococcus intermedius | 1 | 4 | - | - | [2] |

Table 3: In Vitro Activity of this compound against Enterococcus species

| Organism | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Enterococcus spp. | 215 | 1–8 | - | 4 | [10] |

| Enterococcus faecalis | - | - | 2 | 2 | [10] |

| Enterococcus faecium | - | 1–8 | 4 | 4 | [10] |

This compound generally exhibits limited activity against Gram-negative bacteria and yeast.[5][7][8]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of this compound's in vitro activity is primarily conducted using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][11][12]

Agar Dilution Method (CLSI M11-A8)

This method involves the incorporation of serial twofold dilutions of this compound into an appropriate agar medium, followed by the inoculation of a standardized bacterial suspension.

1. Preparation of Antimicrobial Stock Solution:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[11]

2. Preparation of Agar Plates:

-

A basal medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and sterilized.[7]

-

The molten agar is cooled to 48-50°C.

-

Serial twofold dilutions of the this compound stock solution are added to separate aliquots of the molten agar to achieve the desired final concentrations.

-

The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

3. Inoculum Preparation:

-

Bacterial isolates are grown on an appropriate medium to obtain isolated colonies.

-

A suspension of the bacterial culture is prepared in a suitable broth, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The inoculum is then further diluted to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.

4. Inoculation:

-

The prepared agar plates are inoculated with the standardized bacterial suspension using a multipoint inoculator.

5. Incubation:

-

The inoculated plates are incubated under anaerobic conditions at 35-37°C for 48 hours for C. difficile.

6. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the agar dilution method:

Mechanisms of Resistance

Resistance to this compound in C. difficile is primarily associated with mutations in the genes encoding the RNA polymerase subunits. Specifically, mutations in rpoB (encoding the β subunit) and rpoC (encoding the β' subunit) have been identified in resistant strains.[13] These mutations are thought to alter the binding site of this compound on the RNA polymerase, thereby reducing its inhibitory activity. Another potential mechanism involves a transcriptional regulator gene, marR.[14]

Conclusion

This compound is a potent, narrow-spectrum antibiotic with excellent in vitro activity against Clostridioides difficile. Its targeted mechanism of action, inhibiting bacterial RNA polymerase, and its minimal impact on the broader gut microbiota make it a valuable therapeutic option for CDI. While it demonstrates some activity against other Gram-positive organisms like staphylococci and enterococci, its primary clinical utility lies in the treatment of CDI. Understanding the spectrum of activity, mechanism of action, and methods for susceptibility testing is crucial for the effective clinical use and future development of this important antimicrobial agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High in vitro activity of this compound against Clostridium difficile isolates from a university teaching hospital in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of this compound (OPT-80) Tested against Contemporary Clinical Isolates of Staphylococcus spp. and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. U.S.-Based National Surveillance for this compound Susceptibility of Clostridioides difficile-Associated Diarrheal Isolates from 2013 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Mechanisms and Impact of Antimicrobial Resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LIMR Clinical Gastroenterology: Investigation of this compound Resistance Mechanisms in Clostridium difficile | Project Opportunities | PhD | University of Leeds [phd.leeds.ac.uk]

An In-depth Technical Guide to the Molecular Target and Binding Site of Fidaxomicin on Bacterial RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fidaxomicin, a narrow-spectrum macrocyclic antibiotic, is a potent inhibitor of bacterial transcription, a fundamental process for bacterial survival. Its remarkable efficacy against Clostridioides difficile has positioned it as a frontline treatment for C. difficile infection (CDI). This technical guide provides a comprehensive overview of the molecular interactions between this compound and its target, the bacterial DNA-dependent RNA polymerase (RNAP). Through a detailed examination of structural biology data, biochemical assays, and resistance mechanisms, this document elucidates the precise binding site and the inhibitory mechanism of this compound, offering critical insights for the development of next-generation antibiotics.

The Molecular Target: Bacterial RNA Polymerase

This compound exerts its bactericidal activity by specifically targeting the bacterial RNA polymerase, the multi-subunit enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] The bacterial RNAP core enzyme is a complex composed of five subunits: two alpha (α), one beta (β), one beta-prime (β'), and one omega (ω) subunit. This complex associates with a sigma (σ) factor to form the holoenzyme, which is capable of recognizing and binding to specific promoter sequences on the DNA to initiate transcription.[3]

This compound's mechanism is distinct from that of other classes of RNAP inhibitors, such as the rifamycins, which bind to a different site on the β subunit and block the elongation phase of transcription.[1][4] In contrast, this compound inhibits the initiation stage of transcription.[1][3]

The Binding Site of this compound on RNAP

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM), have been instrumental in precisely defining the this compound binding site on bacterial RNAP. These studies have revealed a unique binding pocket located at the base of the RNAP "clamp," a mobile element of the enzyme that must open to allow DNA to enter the active site cleft and then close to ensure processive transcription.[4][5]

The this compound binding site is a complex interface formed by residues from both the β and β' subunits of the RNAP.[5][6] Key structural components of RNAP that are critical for this compound binding include the β clamp, the β' switch 2 (SW2), β switch 3 (SW3), β switch 4 (SW4), the β' zinc-binding domain (ZBD), and the β' lid.[6]

Key Interacting Residues:

Structural analyses of this compound in complex with RNAP from both Mycobacterium tuberculosis and Clostridioides difficile have identified specific amino acid residues that form critical interactions with the antibiotic. These interactions include hydrogen bonds, salt bridges, and hydrophobic interactions.

-

In C. difficile RNAP (PDB ID: 7L7B):

The interaction is further stabilized by a cation-π interaction between the dichloroorsellinate moiety of this compound and arginine residues in the β' subunit, such as R89 in C. difficile RNAP.[6][8] The presence of specific residues, such as β'K84 in C. difficile, is a key determinant of this compound's narrow-spectrum activity, as this residue is absent in many gut commensal bacteria.[9][10]

Mechanism of Action: Trapping an Open-Clamp Conformation

This compound's binding to the base of the RNAP clamp induces a significant conformational change, effectively trapping the clamp in an open state.[4][5] This "molecular doorstop" mechanism prevents the clamp from closing around the DNA, which is an essential step for the formation of a stable open promoter complex (RPo) and the initiation of RNA synthesis.[3][5] By locking the clamp in an open conformation, this compound precludes the initial separation of DNA strands, a prerequisite for transcription.[1][3]

dot

Caption: this compound binds to and stabilizes the open conformation of the RNAP clamp, preventing its closure and subsequent steps in transcription initiation.

Quantitative Data

Table 1: Inhibitory Activity of this compound

| Organism/Enzyme | Assay Type | Value | Reference(s) |

| Clostridioides difficile | MIC90 | 0.125 - 0.5 µg/mL | [1] |

| Mycobacterium tuberculosis RNAP | IC50 | ~0.3 µM | [5] |

| Escherichia coli RNAP | IC50 | ~8 µM | [5] |

| Thermus thermophilus RNAP | IC50 | ~200 µM | [5] |

Table 2: this compound Resistance Mutations in C. difficile

| RNAP Subunit | Mutation | Fold Increase in MIC | Reference(s) |

| β (rpoB) | V1143D | >256 | [6] |

| β (rpoB) | V1143F | >32 | [6] |

| β (rpoB) | V1143G | 32 | [6] |

| β (rpoB) | V1143L | >32 | [6] |

| β (rpoB) | R1121G | >32 | [6] |

| β (rpoB) | Q1074K | >32 | [6] |

| β' (rpoC) | R89G | >32 | [6] |

| β' (rpoC) | D237Y | >32 | [6] |

Experimental Protocols

Purification of Recombinant C. difficile RNA Polymerase

This protocol is a synthesized methodology based on the approaches described by Cao et al., 2022.

dot

Caption: A generalized workflow for the purification of recombinant C. difficile RNA polymerase.

-

Co-expression of RNAP Subunits: The genes for the C. difficile RNAP subunits (α, β, β', and ω), often with a His-tag on one subunit for affinity purification, are cloned into an expression vector and co-expressed in an E. coli expression strain.

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication on ice.

-

Polyethyleneimine (PEI) Precipitation: Nucleic acids are precipitated by the slow addition of PEI solution, followed by centrifugation.

-

Ammonium Sulfate Precipitation: The RNAP is precipitated from the supernatant by the addition of ammonium sulfate.

-

Affinity Chromatography (Ni-NTA): The resuspended pellet is loaded onto a Ni-NTA resin. The column is washed, and the His-tagged RNAP is eluted with an imidazole gradient.

-

Heparin Affinity Chromatography: The eluate from the Ni-NTA column is applied to a heparin affinity column to further purify the RNAP.

-

Ion-Exchange Chromatography: Anion exchange chromatography (e.g., Mono Q) is used to separate the RNAP from remaining contaminants.

-

Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to obtain a homogenous preparation of the RNAP complex.

-

Purity Assessment: The purity of the final RNAP preparation is assessed by SDS-PAGE.

In Vitro Transcription Assay

This protocol is a generalized procedure based on methods described in the literature for assessing RNAP inhibition by this compound.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer, a DNA template with a known promoter, and ribonucleoside triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-32P]UTP).

-

Enzyme and Inhibitor Incubation: Pre-incubate the purified RNAP holoenzyme with varying concentrations of this compound (or vehicle control) at 37°C.

-

Transcription Initiation: Initiate the transcription reaction by adding the DNA template to the enzyme-inhibitor mixture.

-

Transcription Reaction: Allow the reaction to proceed at 37°C for a defined period.

-

Reaction Quenching: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

-

Product Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Analysis: Visualize the radiolabeled transcripts by autoradiography and quantify the band intensities to determine the extent of inhibition at each this compound concentration. Calculate the IC50 value.

Cryo-Electron Microscopy of this compound-RNAP Complex

This is a synthesized high-level workflow based on the methodologies of Lin et al., 2018, and Cao et al., 2022.

dot

Caption: A simplified workflow for determining the structure of the this compound-RNAP complex using cryo-EM.

-

Complex Formation: Purified RNAP holoenzyme is incubated with an excess of this compound to ensure saturation of the binding site.

-

Grid Preparation: A small volume of the complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The vitrified grids are loaded into a cryo-electron microscope, and a large dataset of images (micrographs) is collected.

-

Image Processing: Individual particle images are computationally selected from the micrographs and subjected to 2D classification to select for high-quality particles.

-

3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the individual particle images.

-

Model Building and Validation: An atomic model of the this compound-RNAP complex is built into the final 3D density map and validated against the experimental data.

Conclusion

The molecular characterization of the this compound binding site on bacterial RNA polymerase provides a detailed blueprint for understanding its potent and narrow-spectrum antibacterial activity. The unique mechanism of trapping the RNAP clamp in an open conformation represents a valuable paradigm for antibiotic design. The wealth of structural and biochemical data, coupled with insights from resistance mutations, offers a solid foundation for the structure-based design of novel this compound derivatives with improved properties, such as enhanced solubility, broader spectrum, or the ability to overcome potential resistance. This in-depth knowledge is crucial for the continued development of effective therapies against challenging bacterial pathogens.

References

- 1. Characterization of the impact of rpoB mutations on the in vitro and in vivo competitive fitness of Clostridium difficile and susceptibility to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound resistance in Clostridioides difficile: a systematic review and predictive modeling with RNA polymerase binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Isolation of RNA Polymerase from Clostridium difficile and Characterization of Glutamate Dehydrogenase and rRNA Gene Promoters In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM sample preparation [bio-protocol.org]

- 6. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Molecular dissection of RbpA-mediated regulation of this compound sensitivity in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. academic.oup.com [academic.oup.com]

The Dawn of a New Antibiotic Class: A Technical Deep Dive into the Original 1975 Discovery of Fidaxomicin (Lipiarmycin)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal 1975 discovery of fidaxomicin, originally named lipiarmycin. We will delve into the initial isolation of the producing microorganism, the fermentation and purification processes, the early characterization of its physicochemical and biological properties, and the initial elucidation of its mechanism of action. This document is intended to serve as a comprehensive technical resource, providing detailed experimental protocols and quantitative data from the foundational research that introduced this important class of antibiotics.

Introduction

In 1975, a team of scientists from the Lepetit Group in Milan, Italy, reported the discovery of a new antibiotic, lipiarmycin, produced by a novel actinomycete species.[1][2] This discovery was detailed in a series of three papers that described the producing strain, the isolation and characterization of the compound, and its mechanism of action. Lipiarmycin, later identified as this compound, represented a new class of macrocyclic antibiotics with potent activity against Gram-positive bacteria. This document revisits that original work, presenting the data and methods as they were first described.

The Producing Microorganism: Actinoplanes deccanensis

The journey of this compound began with the isolation of a new actinomycete strain from a soil sample. Based on its morphological and physiological characteristics, the producing organism was classified as a new species and named Actinoplanes deccanensis nov. sp.[1]

Key characteristics of Actinoplanes deccanensis as described in the original 1975 publication include its colony morphology, the presence of globose sporangia with motile spores, the absence of aerial mycelium, and the presence of meso-diaminopimelic acid (meso-DAP) in its cell wall.[1]

Fermentation and Isolation

The production of lipiarmycin was achieved through submerged fermentation of Actinoplanes deccanensis. While the original 1975 publication by Parenti et al. described the fermentation medium as an "organic complex medium containing NaCl," a corresponding patent from the same research group provides more specific details.

Experimental Protocol: Fermentation

The fermentation process for producing lipiarmycin was carried out under the following conditions:

-

Producing Strain: Actinoplanes deccanensis

-

Incubation Temperature: 28-30°C

-

Cultivation: Aerobic with stirring

-

Fermentation Time: Maximum antibiotic activity was observed between 72 and 96 hours. The antibiotic production begins at the end of the trophophase and continues, albeit at a decreasing rate, during the idiophase.[1]

While the exact composition of the original 1975 fermentation medium is not detailed in the available literature, subsequent patents for lipiarmycin production provide examples of suitable media. A typical seed medium might contain glucose, soybean cake powder, beef extract, yeast powder, peptone, sodium chloride, and calcium carbonate, with a pH of 7.0-7.2. The fermentation medium could consist of maltodextrin, glucose, soybean cake powder, yeast powder, corn steep liquor, ammonium sulfate, magnesium sulfate heptahydrate, calcium carbonate, and vitamin B1.

Experimental Protocol: Isolation and Purification

The isolation and purification of lipiarmycin from the fermentation broth was a multi-step process designed to extract and purify the active compound. A German patent filed by the discovering group outlines the following procedure:

-

Extraction: The culture broth was extracted with a water-immiscible organic solvent, such as a lower halogenated hydrocarbon or a C1-C4 alkanol.

-

Concentration and Precipitation: The organic solvent containing the extracted lipiarmycin was concentrated to approximately 1/20th to 1/40th of its original volume. Upon standing, the crude lipiarmycin precipitated from the concentrated extract.

-

Chromatography: The crude product was dissolved in a 90:10 mixture of chloroform and methanol and subjected to column chromatography on silica gel, using the same solvent mixture as the eluent.

-

Recrystallization: The purified lipiarmycin from the chromatography step was dissolved in a minimal amount of methanol. Diethyl ether was added, and the solution was warmed to 40°C. Petroleum ether was then added until the solution became slightly opaque. After standing for 24 hours at 3-6°C, pure lipiarmycin precipitated.

The reported yield from this process was approximately 11 grams of lipiarmycin from 10 liters of culture fluid.

Physicochemical and Biological Characterization

The initial characterization of lipiarmycin in 1975 provided the first insights into its chemical nature and biological activity.

Physicochemical Properties

The early investigations established the following physicochemical properties for lipiarmycin:

| Property | Description |

| Molecular Formula | C52-54H74-76Cl2O19 |

| Molecular Weight | 1073-1099 |

Later studies would go on to elucidate the full structure of lipiarmycin, revealing it to be an 18-membered macrolactone.

Biological Activity: In Vitro Antibacterial Spectrum

Lipiarmycin demonstrated potent activity against a range of Gram-positive bacteria. The minimal inhibitory concentrations (MICs) were determined using a serial dilution method in Penassay broth.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.05 - 0.2 |

| Staphylococcus aureus (Penicillin-resistant) | 0.05 - 0.2 |

| Streptococcus pyogenes | 0.01 - 0.05 |

| Streptococcus faecalis | 0.2 - 1.0 |

| Bacillus subtilis | 0.01 - 0.05 |

| Clostridium perfringens | 0.05 - 0.2 |

Lipiarmycin was found to be less active against Gram-negative bacteria and had no activity against fungi.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

One of the most significant findings of the initial research was the elucidation of lipiarmycin's mechanism of action. It was discovered to be a potent inhibitor of bacterial RNA synthesis.

Experimental Protocol: In Vitro RNA Polymerase Assay

The effect of lipiarmycin on RNA synthesis was investigated using a cell-free system with purified DNA-dependent RNA polymerase from Bacillus subtilis and Escherichia coli. The assay mixture typically contained:

-

Buffer (e.g., Tris-HCl)

-

Dithiothreitol (DTT)

-

A divalent cation (e.g., MgCl2)

-

DNA template

-

Four ribonucleoside triphosphates (ATP, GTP, CTP, and a radiolabeled UTP, such as [14C]UTP)

-

RNA polymerase enzyme

The reaction was initiated by the addition of the enzyme and incubated at 37°C. The amount of synthesized RNA was quantified by measuring the incorporation of the radiolabeled UTP into acid-precipitable material.

Key Findings on the Mechanism of Action

The in vitro studies revealed that lipiarmycin:

-

Specifically inhibits RNA synthesis in susceptible bacteria.[3]

-

Caused a 50% inhibition of DNA-dependent RNA polymerase from B. subtilis at a concentration of 0.6 µg/mL.[4]

-

Inhibited the RNA polymerase from E. coli with a 50% inhibitory concentration of 5-8 µg/mL.[4]

-

Acts at the initiation stage of transcription by preventing the formation of a stable complex between RNA polymerase and DNA. It was observed that the antibiotic was only effective if added before the enzyme and DNA had associated.[4]

Visualizing the Discovery and Mechanism

To better illustrate the workflow and the proposed mechanism of action from the 1975 research, the following diagrams are provided.

Experimental Workflow

Caption: Experimental workflow for the discovery of lipiarmycin in 1975.

Proposed Mechanism of Action

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. STRUCTURE AND BIOLOGICAL ACTIVITY OF LIPIARMYCIN B [jstage.jst.go.jp]

- 3. Lipiarmycin, a new antibiotic from Actinoplanes. II. Isolation, chemical, biological and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DE2455230A1 - LIPIARMYCIN, METHOD OF ITS MANUFACTURING, MICROORGANISM OF CARRYING OUT THE METHOD AND MEDICINAL PRODUCTS - Google Patents [patents.google.com]

Fidaxomicin's Inhibition of Transcription Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fidaxomicin, a first-in-class macrocyclic antibiotic, exhibits potent bactericidal activity against Clostridioides difficile, the primary causative agent of antibiotic-associated diarrhea. Its unique mechanism of action, targeting the essential process of bacterial transcription, distinguishes it from many other classes of antibiotics. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action on transcription initiation. We will delve into the structural basis of its interaction with bacterial RNA polymerase (RNAP), present quantitative data on its inhibitory potency, and detail the key experimental protocols used to elucidate its mechanism. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

This compound is an 18-membered macrocyclic lactone antibiotic produced by the actinomycete Dactylosporangium aurantiacum.[1] Approved for the treatment of C. difficile infection (CDI), its narrow spectrum of activity minimizes disruption to the normal gut microbiota, a significant advantage over broad-spectrum antibiotics.[2] The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme responsible for transcribing genetic information from DNA to RNA.[3] Unlike the rifamycin class of antibiotics, which also target RNAP, this compound employs a distinct mechanism that inhibits an early step in the transcription initiation pathway.[4] This unique mode of action contributes to its efficacy and lack of cross-resistance with rifamycins.[4]

Mechanism of Action: Inhibition of Open Promoter Complex Formation

Bacterial transcription initiation is a multi-step process that begins with the binding of the RNAP holoenzyme (composed of the core enzyme and a sigma factor) to a promoter region on the DNA. This initial binding forms a closed promoter complex (RPc). Subsequently, the RNAP unwinds the DNA duplex to form a transcription bubble, creating the open promoter complex (RPo), which is competent for RNA synthesis.[5]

This compound exerts its inhibitory effect by preventing the transition from the closed promoter complex to the open promoter complex.[5][6] It binds to the RNAP-DNA complex and blocks the initial separation of DNA strands required for the formation of the transcription bubble.[2][5] This action effectively halts the transcription process before the synthesis of messenger RNA can begin.[7]

Structural Insights: Trapping the RNAP Clamp in an Open Conformation

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the interaction between this compound and bacterial RNAP.[8][9] These studies revealed that this compound binds to a site at the base of the RNAP "clamp," a mobile structural element of the enzyme.[8][9] The RNAP clamp must close over the DNA to ensure the stability of the transcription elongation complex.

This compound's binding to this hinge region effectively acts as a "doorstop," trapping the clamp in an open conformation.[10] This open-clamp state is incompatible with the stable binding and unwinding of promoter DNA, thus preventing the formation of the open promoter complex.[8][9] Single-molecule fluorescence resonance energy transfer (smFRET) experiments have confirmed that this compound stabilizes this open-clamp state of RNAP in solution.[1]

The binding site of this compound is distinct and does not overlap with that of the rifamycins, which bind within the DNA/RNA channel of RNAP.[9] This explains the lack of cross-resistance between these two classes of RNAP inhibitors.[4]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) are key parameters used to assess its activity.

Table 1: In Vitro Inhibitory Concentrations of this compound

| Parameter | Target | Value | Reference(s) |

| IC50 | Mycobacterium tuberculosis RNAP | 0.3 µM | [1] |

| Escherichia coli RNAP | 8 µM | [1] | |

| Thermus sp. RNAP | 200 µM | [1] | |

| MIC90 | Clostridioides difficile | 0.125 - 0.5 µg/mL | [1] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a combination of biochemical and biophysical techniques. Below are detailed methodologies for the key experiments cited.

In Vitro Transcription Assay

This assay directly measures the ability of this compound to inhibit RNA synthesis from a DNA template.

Objective: To determine the concentration-dependent inhibition of transcription by this compound.

Materials:

-

Purified bacterial RNAP holoenzyme

-

Linear DNA template containing a strong promoter (e.g., λPR promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

[α-32P]-UTP (for radiolabeling of transcripts)

-

This compound stock solution (in DMSO)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 100 mM KCl, 1 mM DTT, 100 µg/mL BSA)

-

Stop solution (e.g., formamide loading buffer)

-

Polyacrylamide gel (denaturing) and electrophoresis apparatus

-

Phosphorimager system

Procedure:

-

Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing transcription buffer, the DNA template, and varying concentrations of this compound (and a DMSO-only control).

-

Enzyme Addition: Add the RNAP holoenzyme to each tube and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for the formation of promoter complexes.

-

Initiation of Transcription: Start the transcription reaction by adding a mixture of all four rNTPs, including [α-32P]-UTP.

-

Reaction Incubation: Incubate the reactions at 37°C for a specified time (e.g., 10 minutes) to allow for the synthesis of RNA transcripts.

-

Termination: Stop the reactions by adding an equal volume of stop solution.

-

Electrophoresis: Denature the samples by heating and then separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Analysis: Visualize the transcripts using a phosphorimager and quantify the band intensities. The percentage of inhibition at each this compound concentration is calculated relative to the no-drug control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Potassium Permanganate (KMnO4) Footprinting

This technique is used to identify regions of single-stranded DNA, such as those present in the transcription bubble of the open promoter complex.

Objective: To demonstrate that this compound prevents the formation of the transcription bubble.

Materials:

-

End-labeled DNA fragment containing the promoter of interest

-

Purified RNAP holoenzyme

-

This compound

-

Potassium permanganate (KMnO4) solution

-

Piperidine

-

DNA purification reagents

-

Sequencing gel apparatus

Procedure:

-

Complex Formation: Incubate the end-labeled DNA fragment with RNAP holoenzyme in the presence and absence of this compound to allow for the formation of promoter complexes.

-

KMnO4 Treatment: Add KMnO4 to the reactions and incubate for a short period. KMnO4 preferentially modifies thymine residues in single-stranded DNA.[5]

-

Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., β-mercaptoethanol).

-

DNA Purification: Purify the DNA from the reaction mixture.

-

Piperidine Cleavage: Treat the purified DNA with piperidine, which cleaves the DNA backbone at the sites of modified thymines.[5]

-

Gel Electrophoresis: Separate the resulting DNA fragments on a sequencing gel alongside a DNA sequencing ladder to precisely map the cleavage sites.

-

Analysis: In the absence of this compound, a pattern of cleavage will be observed in the promoter region corresponding to the transcription bubble. In the presence of this compound, this cleavage pattern will be absent or significantly reduced, indicating that the DNA remains double-stranded.[5]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to determine the high-resolution three-dimensional structure of the RNAP-fidaxomicin complex.

Objective: To visualize the binding site of this compound on RNAP and understand the structural basis of its inhibitory mechanism.

Materials:

-

Highly purified and concentrated RNAP holoenzyme

-

This compound

-

Cryo-EM grids

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Transmission electron microscope equipped with a direct electron detector

Procedure:

-

Complex Formation: Incubate the purified RNAP holoenzyme with an excess of this compound to ensure saturation of the binding sites.

-

Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the native structure of the complex.

-

Data Collection: The frozen grids are loaded into the transmission electron microscope, and a large number of images (micrographs) are collected.

-

Image Processing and 3D Reconstruction: The individual particle images from the micrographs are computationally extracted, aligned, and classified. A high-resolution 3D map of the RNAP-fidaxomicin complex is then reconstructed from the 2D particle images.

-

Model Building and Analysis: An atomic model of the complex is built into the 3D map, allowing for the precise identification of the this compound binding site and its interactions with the amino acid residues of RNAP.

Single-Molecule FRET (smFRET)

smFRET is a powerful technique to study the conformational dynamics of macromolecules in real-time.

Objective: To monitor the effect of this compound on the conformational dynamics of the RNAP clamp.

Materials:

-

Purified RNAP with fluorescent dyes (a donor and an acceptor) specifically attached to the clamp and another part of the enzyme.

-

This compound

-

Total internal reflection fluorescence (TIRF) microscope

Procedure:

-

RNAP Labeling: Site-specific labeling of RNAP with a FRET donor-acceptor pair is achieved through genetic code expansion and click chemistry or other bioconjugation methods. The dyes are positioned such that the distance between them changes with the opening and closing of the clamp.

-

Immobilization: The labeled RNAP molecules are immobilized on a microscope slide.

-

Data Acquisition: The immobilized molecules are excited with a laser, and the fluorescence emission from both the donor and acceptor dyes is recorded over time using a sensitive camera.

-

Analysis: The FRET efficiency, which is dependent on the distance between the dyes, is calculated for individual molecules. In the absence of this compound, fluctuations in FRET efficiency are observed, corresponding to the opening and closing of the clamp. Upon addition of this compound, the FRET efficiency stabilizes at a low value, indicating that the clamp is locked in the open conformation.[1]

Visualizing the Mechanism and Workflows

Signaling Pathway: this compound's Inhibition of Transcription Initiation

References

- 1. Inactivation and destruction by KMnO4 of Escherichia coli RNA polymerase open transcription complex: recommendations for footprinting experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KMnO4 Footprinting [en.bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Single-molecule FRET method to investigate the dynamics of transcription elongation through the nucleosome by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KMnO4 Footprinting [bio-protocol.org]

- 6. Killing kinetics of this compound and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]

- 8. RNA polymerase clamp conformational dynamics: long-lived states and modulation by crowding, cations, and nonspecific DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-molecule fluorescence resonance energy transfer defines opening and closing of the RNA polymerase clamp [rutchem.rutgers.edu]

- 10. researchgate.net [researchgate.net]

Fidaxomicin bactericidal versus bacteriostatic properties

An In-depth Technical Guide to the Bactericidal Properties of Fidaxomicin against Clostridioides difficile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class macrocyclic antibiotic approved for the treatment of Clostridioides difficile infection (CDI). A critical aspect of its therapeutic profile is its classification as a bactericidal agent, distinguishing it from the bacteriostatic activity of vancomycin, a common comparator. This guide provides a detailed examination of the evidence supporting this compound's bactericidal nature, its unique mechanism of action, its effects on key virulence factors, and the experimental methodologies used to characterize its activity.

Defining Bactericidal vs. Bacteriostatic Activity

The distinction between bactericidal and bacteriostatic is determined in vitro and is crucial for understanding an antibiotic's potential clinical efficacy.

-

Bacteriostatic agents inhibit the growth and replication of bacteria, relying on the host's immune system to clear the infection.[1][2]

-

Bactericidal agents actively kill bacteria.[1][2] An antibiotic is typically classified as bactericidal if it produces a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum over a 24-hour period in time-kill assays.[3][4] Another metric is the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[1]

Mechanism of Action of this compound

This compound and its primary active metabolite, OP-1118, exert their bactericidal effect through a distinct mechanism: the inhibition of bacterial RNA polymerase (RNAP).[5][6][7] This action is highly specific to bacterial RNAP and occurs at a different site than that targeted by rifamycins.[5][8]

The process involves:

-

Binding to the RNAP-DNA Complex: this compound binds to the "switch region" of the bacterial RNA polymerase.[9]

-

Inhibition of Transcription Initiation: This binding prevents the initial separation of the DNA strands, a critical step required to form the open promoter complex.[5][9]

-

Halting mRNA Synthesis: By blocking the transcription process at its earliest stage, this compound prevents the synthesis of messenger RNA (mRNA), which is essential for producing proteins necessary for bacterial survival and replication, ultimately leading to cell death.[9]

This targeted action contributes to its narrow spectrum of activity, which is largely specific to C. difficile while sparing much of the normal gut microbiota.[5][6][9]

Quantitative In Vitro Evidence of Bactericidal Activity

Extensive in vitro studies have demonstrated this compound's bactericidal properties against a wide range of C. difficile isolates, including hypervirulent strains.

Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This compound consistently exhibits low MIC values against C. difficile, indicating high potency. The MIC90 (the concentration required to inhibit 90% of isolates) is typically well below the high fecal concentrations achieved with oral administration.[5][8][10]

| Antibiotic | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

| This compound | C. difficile | ≤0.001 – 1.0 | Not consistently reported | 0.125 - 0.5 | [10][11] |

| Vancomycin | C. difficile | 0.5 - 4.0 | Not consistently reported | 2.0 | [12] |

| Metronidazole | C. difficile | 0.125 - 8.0 | Not consistently reported | 8.0 | [12] |

Time-Kill Kinetic Assays

Time-kill assays provide the most direct evidence of bactericidal activity. Studies consistently show that this compound achieves a rapid and significant reduction in C. difficile colony-forming units (CFU/mL).

| C. difficile Strain | This compound Conc. | Time (hours) | Mean Log10 Reduction (CFU/mL) | Classification | Source(s) |

| ATCC 43255 | 4x MIC | 48 | >3 | Bactericidal | [13][14] |

| Clinical BI (ORG 1687) | 4x MIC | 48 | ≥3 | Bactericidal | [13][14] |

| Clinical BI (ORG 1698) | 2x MIC | 48 | ~1 | - | [13][14] |

| Mutant (ORG 919) | 4x MIC | 48 | >3 | Bactericidal | [13] |

| Vancomycin (comparator) | 4x MIC | 48 | ~1-2 | Bacteriostatic | [13] |

As shown in the table, this compound at 4x its MIC reduces bacterial counts by ≥3 logs within 48 hours for multiple strains, meeting the formal definition of bactericidal activity.[14] In contrast, vancomycin demonstrates a much slower and less pronounced killing effect under the same conditions.[13]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after brief exposure to an antibiotic. This compound exhibits a significantly prolonged PAE compared to other agents used for CDI.

| Antibiotic | C. difficile Strain(s) | PAE Duration (hours) | Source(s) |

| This compound | ATCC strains | ~10 | [5][15][16] |

| This compound | Clinical isolate | 5.5 | [15][16] |

| OP-1118 | ATCC & Clinical | ~3 | [15][16] |

| Vancomycin | ATCC & Clinical | 0 - 1.5 | [5][15][16] |

This long PAE supports its twice-daily dosing regimen and may contribute to its efficacy by suppressing regrowth of any remaining bacteria between doses.[8][17]

Impact on C. difficile Virulence Factors

Beyond direct killing, this compound uniquely impacts the virulence of C. difficile by inhibiting toxin production and sporulation, which are critical for CDI pathology and recurrence.

-

Inhibition of Toxin Production: Even at sub-inhibitory concentrations (e.g., 1/4x MIC), this compound and OP-1118 drastically suppress the production of toxins A (TcdA) and B (TcdB).[18][19] This is achieved by inhibiting the expression of the toxin genes (tcdA, tcdB) and their regulatory gene, tcdR.[19] Vancomycin does not show a similar inhibitory effect on toxin production.[19]

-

Inhibition of Sporulation: this compound effectively inhibits the formation of C. difficile spores, which are responsible for disease transmission and recurrence.[20][21] This effect is observed at sub-MIC levels and is not seen with comparators like vancomycin or metronidazole.[21] Furthermore, this compound has been shown to persist on the surface of spores, preventing their subsequent outgrowth and toxin production.[22]

Experimental Protocols

The characterization of this compound's bactericidal properties relies on standardized in vitro methodologies.

Protocol for MIC and MBC Determination

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Preparation of Inoculum:

-

Culture a pure isolate of C. difficile on appropriate agar (e.g., Brucella agar) under anaerobic conditions.

-

Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) to match a 0.5 McFarland turbidity standard.

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]

-

-

Antibiotic Dilution Series:

-

Inoculation and Incubation:

-

Inoculate each well (except sterility control) with the prepared bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours under anaerobic conditions.

-

-

MIC Determination:

-

MBC Determination:

-

From each well that shows no visible growth (the MIC well and more concentrated wells), plate a fixed volume (e.g., 10-100 µL) onto antibiotic-free agar.[3][23]

-

Incubate the agar plates anaerobically for 24-48 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][23]

-

Protocol for Time-Kill Kinetic Assay

This protocol describes the workflow for assessing the rate of bacterial killing over time.

-

Preparation of Cultures:

-

Exposure to Antibiotic:

-

Prepare flasks or tubes containing broth with this compound at desired concentrations (e.g., 2x, 4x, 8x MIC). Include a no-drug growth control.[26]

-

Add the prepared bacterial inoculum to each flask and incubate anaerobically at 37°C.

-

-

Sampling Over Time:

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24, and 48 hours), withdraw an aliquot from each flask.[4]

-

-

Quantification of Viable Bacteria:

-

Perform serial 10-fold dilutions of each aliquot in sterile broth or saline.

-

Plate a specific volume of each dilution onto antibiotic-free agar plates.

-

Incubate plates anaerobically until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

Conclusion

The classification of this compound as a bactericidal agent against Clostridioides difficile is strongly supported by comprehensive in vitro data. Its unique mechanism of inhibiting RNA polymerase leads to rapid bacterial killing, as demonstrated by time-kill kinetic studies showing a ≥3-log10 reduction in viable bacteria. This bactericidal activity is complemented by a prolonged post-antibiotic effect and a significant inhibitory impact on the key virulence factors of toxin production and sporulation. These attributes distinguish this compound from bacteriostatic agents like vancomycin and are thought to contribute to its clinical efficacy, particularly in achieving a sustained clinical response and reducing CDI recurrence. The standardized experimental protocols detailed herein provide the basis for the continued evaluation of its potent antimicrobial properties.

References

- 1. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. microchemlab.com [microchemlab.com]

- 4. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 5. This compound: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. merckconnect.com [merckconnect.com]

- 8. This compound in Clostridium difficile infection: latest evidence and clinical guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Antimicrobial Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound for the Treatment of Clostridioides difficile Infection in Adult Patients: An Update on Results from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Killing kinetics of this compound and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Killing kinetics of this compound and its major metabolite, OP-1118, against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound - the new drug for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound reduces early toxin A and B production and sporulation in Clostridium difficilein vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. [PDF] this compound Inhibits Spore Production in Clostridium difficile | Semantic Scholar [semanticscholar.org]

- 21. This compound inhibits spore production in Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Association of this compound with C. difficile Spores: Effects of Persistence on Subsequent Spore Recovery, Outgrowth and Toxin Production | PLOS One [journals.plos.org]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. qlaboratories.com [qlaboratories.com]

- 25. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]

- 26. [Comparative in vitro bacteriostatic and bactericidal activity of levofloxacin and ciprofloxacin against urinary tract pathogens determined by MIC, MBC, Time-Kill curves and bactericidal index analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Cryo-EM Structure of Fidaxomicin Bound to RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structural basis for the mechanism of action of fidaxomicin, a narrow-spectrum antibiotic used to treat Clostridioides difficile infections (CDI). By leveraging cryo-electron microscopy (cryo-EM), researchers have elucidated how this compound binds to bacterial RNA polymerase (RNAP), the essential enzyme for transcription. These structural insights are crucial for understanding its potent activity, narrow spectrum, and the mechanisms of resistance, paving the way for the structure-based design of next-generation antibiotics.

Mechanism of Action Overview

This compound exerts its bactericidal effect by inhibiting the initiation of transcription.[1] Unlike rifamycins, which bind to a different site, this compound targets the "switch region" at the base of the RNAP clamp.[2][3] Cryo-EM structures reveal that this compound binding locks the RNAP clamp in an open conformation.[3][4][5] This action physically jams the enzyme, preventing the clamp motions necessary to secure promoter DNA in the active site.[5][6] Consequently, the initial separation of DNA strands is blocked, halting the synthesis of messenger RNA before it can begin.[7][8]

The narrow-spectrum activity of this compound, which spares many commensal gut bacteria, is attributed to specific amino acid differences in the RNAP binding pocket.[9] A key sensitizing residue present in C. difficile RNAP is absent in the RNAP of major gut microbiota like Bacteroidetes and Proteobacteria, explaining the drug's targeted efficacy.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from cryo-EM structural studies and associated resistance analyses.

Table 1: Cryo-EM Structural Data of this compound-RNAP Complexes

| PDB ID | Organism | Complex Components | Resolution (Å) | Citation(s) |

|---|---|---|---|---|

| 7L7B | Clostridioides difficile | RNAP Holoenzyme (EσA) + this compound | 3.3 | [9][11] |

| 6FBV | Mycobacterium tuberculosis | RNAP Holoenzyme + this compound | 3.5 | [12][13] |

| N/A | Mycobacterium tuberculosis | RNAP Holoenzyme + this compound | 3.4 |[5][6][14] |

Table 2: Key this compound Interacting Residues in C. difficile RNAP

| RNAP Subunit | Residue Position(s) | Role in Interaction | Citation(s) |

|---|---|---|---|

| β' subunit (rpoC) | K84, S85, K86, R89, D237, L238, P240, S252, K314, M319, R326 | Forms part of the binding pocket. β'K84 is a key sensitizer residue. | [9][15] |

| β subunit (rpoB) | L1071, V1072, T1073, Q1074, D1114, V1116, V1117, V1120, R1121, E1139, S1140 | Forms part of the binding pocket. |[15] |

Table 3: Common Resistance Mutations in C. difficile and Impact on MIC

| RNAP Subunit | Mutation | Effect on this compound Binding | Resulting MIC (µg/mL) | Citation(s) |

|---|---|---|---|---|

| β subunit (rpoB) | V1143D | Alters binding pocket, reducing affinity | >64 | [16] |

| β subunit (rpoB) | V1143G | Alters binding pocket, reducing affinity | 16 | [16] |

| β subunit (rpoB) | V1143F | Alters binding pocket, reducing affinity | Not specified | [16] |

| β subunit (rpoB) | Q1074K | Alters binding pocket, reducing affinity | Not specified | [16] |

| β' subunit (rpoC) | Q781R | Alters binding pocket, reducing affinity | Not specified | [16] |

| β' subunit (rpoC) | D1127E/G | Alters binding pocket, reducing affinity | Not specified |[16] |

Experimental Protocols & Workflows

The determination of the this compound-RNAP complex structure involves several key stages, from protein preparation to high-resolution imaging and data processing.

Protocol 1: Preparation of C. difficile RNAP Holoenzyme-Fidaxomicin Complex

This protocol is a generalized representation based on methodologies described for bacterial RNAP structural studies.[9]

-

Protein Expression and Purification:

-

Express the genes for C. difficile RNAP core enzyme subunits (α, β, β', ω) and the primary sigma factor (σA) heterologously in E. coli.

-

Purify each subunit individually using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography for polishing.

-

-

Reconstitution of Core and Holoenzyme:

-

Reconstitute the core RNAP enzyme from purified subunits by dialysis against a urea-containing buffer, followed by stepwise dialysis into a refolding buffer to allow proper assembly.

-

Purify the reconstituted core RNAP enzyme using chromatography (e.g., heparin-sepharose).

-

Form the holoenzyme (EσA) by incubating the purified core enzyme with a molar excess of the purified σA factor.

-

-

Complex Formation:

-

Incubate the purified C. difficile RNAP holoenzyme (at a concentration of ~5-10 µM) with a 5- to 10-fold molar excess of this compound.

-

Allow the binding reaction to proceed on ice for approximately 30-60 minutes prior to grid preparation.

-

Protocol 2: Cryo-EM Grid Preparation and Vitrification

This protocol is based on standard cryo-EM specimen preparation techniques.[17]

-

Grid Preparation:

-

Use glow-discharged Quantifoil R1.2/1.3 300-mesh copper or gold grids to ensure a hydrophilic surface.

-

-

Sample Application:

-

In a controlled environment chamber (e.g., Vitrobot Mark IV) set to 4°C and 100% humidity, apply 3-4 µL of the this compound-RNAP complex solution to the surface of the grid.

-

-

Blotting and Plunging:

-

Blot the grid with filter paper for 2-4 seconds to remove excess liquid, creating a thin film of the sample across the grid holes.

-

Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This process, known as vitrification, freezes the water faster than ice crystals can form, preserving the native structure of the complex.

-

-

Storage:

-

Store the vitrified grids in liquid nitrogen until ready for imaging.

-

Protocol 3: Cryo-EM Data Collection and Processing Workflow

This workflow outlines the major computational steps following sample vitrification.

-

Microscopy and Data Collection:

-

Load the vitrified grid into a Titan Krios or equivalent transmission electron microscope operating at 300 kV.

-

Use automated data collection software (e.g., EPU, SerialEM) to acquire thousands of movies of the particle fields using a direct electron detector (e.g., Gatan K2/K3).

-

-

Image Pre-processing:

-

Correct for beam-induced motion by aligning the frames of each movie.

-

Estimate and correct for the contrast transfer function (CTF) of the microscope for each micrograph.

-

-

Particle Selection and Classification:

-

Automatically pick particles corresponding to the this compound-RNAP complex from the corrected micrographs.

-

Perform several rounds of 2D classification to remove junk particles and select classes showing distinct, high-resolution views of the complex.

-

-

3D Reconstruction and Refinement:

-

Generate an initial 3D model (ab initio) from the selected 2D class averages.

-

Perform 3D classification to sort particles into structurally homogeneous populations.

-

Refine the 3D map of the best class to the highest possible resolution using iterative refinement procedures.

-

-

Model Building and Validation:

-

Fit the atomic models of RNAP subunits into the final cryo-EM density map.

-

Manually build the structure of this compound and adjust the protein side chains to fit the map.

-

Validate the final atomic model against the cryo-EM map and stereochemical restraints.

-

Logical Relationships in this compound Resistance

Mutations in the RNAP genes rpoB and rpoC are the primary mechanism of this compound resistance. These mutations alter key residues within the drug's binding pocket, leading to reduced binding affinity.

References

- 1. This compound: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Researchers define target and mechanism of antibacterial drug this compound (dificid) | EurekAlert! [eurekalert.org]

- 4. Structural Basis of Transcription Inhibition by this compound (Lipiarmycin A3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts | eLife [elifesciences.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basis of narrow-spectrum activity of this compound on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How a narrow-spectrum antibiotic takes aim at C. diff – Department of Biochemistry – UW–Madison [biochem.wisc.edu]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms and Impact of Antimicrobial Resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fidaxomicin Time-Kill Curve Analysis for Clostridium difficile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostridium difficile, a Gram-positive, spore-forming anaerobe, is a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis. Fidaxomicin is a narrow-spectrum macrocyclic antibiotic that exhibits bactericidal activity against C. difficile.[1][2] Its mechanism of action involves the inhibition of bacterial RNA polymerase, which is distinct from other classes of antibiotics.[3][4] Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides detailed protocols and data presentation for conducting time-kill curve analysis of this compound against C. difficile.

Mechanism of Action

This compound targets the sigma subunit of bacterial RNA polymerase, preventing the initial separation of DNA strands and thereby inhibiting the initiation of transcription.[3] This action is highly specific to certain bacterial species, contributing to this compound's narrow spectrum of activity and minimal disruption to the normal gut microbiota.[1][4]

Caption: Mechanism of action of this compound on bacterial transcription.

Experimental Protocols

Time-Kill Curve Assay for C. difficile

This protocol outlines the methodology for determining the in vitro bactericidal activity of this compound against C. difficile.

1. Materials

-

C. difficile strains (e.g., ATCC 43255, clinical isolates)

-

Anaerobic chamber (35-37°C)

-

Brucella broth supplemented with vitamin K and hemin

-

Blood agar plates

-

This compound analytical standard

-

Sterile phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Sterile culture tubes

-

Micropipettes and sterile tips

-

Spiral plater or manual plating supplies

-

Colony counter

2. Inoculum Preparation

-

From a stock culture, streak C. difficile onto a blood agar plate and incubate anaerobically at 35-37°C for 24-48 hours.

-

Inoculate colonies from the plate into Brucella broth supplemented with vitamin K and hemin.

-

Incubate the broth culture anaerobically at 35-37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (OD600 of approximately 0.4), which corresponds to an estimated cell density of 1 x 10⁸ CFU/mL.[5]

-

Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum of approximately 1 x 10⁶ CFU/mL.

3. Assay Procedure

-

Prepare serial dilutions of this compound in Brucella broth to achieve final concentrations that are multiples of the Minimum Inhibitory Concentration (MIC) for the tested strain (e.g., 2x, 4x, 8x MIC).

-

Include a growth control tube containing no antibiotic.

-

Add the prepared C. difficile inoculum to each tube containing the different concentrations of this compound and the growth control.

-

Incubate all tubes in an anaerobic chamber at 35-37°C.

-

At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

-

Perform serial ten-fold dilutions of each aliquot in sterile PBS.

-

Plate the dilutions onto blood agar plates.

-

Incubate the plates anaerobically at 35-37°C for 24-48 hours, or until colonies are visible.

-

Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. The lower limit of detection is typically 100 CFU/mL.[5]

4. Data Analysis

-

Plot the mean log₁₀ CFU/mL against time for each this compound concentration and the growth control.

-

Bactericidal activity is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[5]

Caption: Experimental workflow for C. difficile time-kill curve analysis.

Data Presentation